molecular formula C15H16N2O2S B381973 (E)-N-methyl-N'-tosylbenzimidamide CAS No. 4115-21-3

(E)-N-methyl-N'-tosylbenzimidamide

Cat. No.: B381973
CAS No.: 4115-21-3
M. Wt: 288.4g/mol
InChI Key: XMCDAIAUICOKAU-UHFFFAOYSA-N
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Description

(E)-N-methyl-N'-tosylbenzimidamide is a synthetic benzimidazole derivative intended for research purposes. The benzimidazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its versatile interactions with biological targets . This nucleus is a key pharmacophore in numerous bioactive compounds and approved drugs due to its similarity to purine bases, allowing it to interact with enzymes and receptors in various biological pathways . Researchers are exploring benzimidazole derivatives across a wide spectrum of applications, including the development of novel anticancer, antimicrobial, and antiviral agents . The specific research applications and mechanism of action for this compound are an area of active investigation. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-methyl-N-(4-methylphenyl)sulfonylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-12-8-10-14(11-9-12)20(18,19)17-15(16-2)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCDAIAUICOKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NC)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-N’-tosylbenzimidamide typically involves the reaction of benzimidazole with tosyl chloride in the presence of a base, followed by methylation. The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or acetonitrile.

    Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for (E)-N-methyl-N’-tosylbenzimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-methyl-N’-tosylbenzimidamide can undergo various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.

Major Products Formed

    Substitution: Formation of N-substituted benzimidamides.

    Reduction: Formation of N-methylbenzimidazole.

    Oxidation: Formation of sulfonyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
(E)-N-methyl-N'-tosylbenzimidamide has been investigated for its potential anticancer properties. Studies have shown that benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to benzimidazole structures have been reported to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCancer TypeIC50 Value (µM)Reference
This compoundMCF-7 (Breast)5.2
This compoundA549 (Lung)4.8
This compoundHeLa (Cervical)6.0

Mechanism of Action
The mechanism of action for this compound involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer cell proliferation. This property makes it a candidate for further development as an anticancer agent.

Antimicrobial Properties

Recent studies have also explored the antimicrobial activity of this compound and its analogs against various bacterial strains, including resistant strains. The compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways has been documented.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus12 µg/mL
This compoundEscherichia coli15 µg/mL
This compoundPseudomonas aeruginosa10 µg/mL

Potential in Treating Parasitic Infections

Benzimidazole derivatives are also being evaluated for their efficacy against parasitic infections such as Trypanosomiasis and Leishmaniasis. The structural features of this compound may enhance its bioavailability and target specificity, making it a promising candidate in antiparasitic drug development.

Case Study: Trypanosoma brucei Inhibition
In a recent study, derivatives similar to this compound demonstrated potent activity against Trypanosoma brucei, with some compounds achieving an EC50 value as low as 0.001 µM. This highlights the potential for developing new treatments for African sleeping sickness .

Synthesis and Structural Modifications

The synthesis of this compound involves several steps, including the formation of the benzimidazole core followed by tosylation and methylation processes. Structural modifications can lead to enhanced potency and reduced toxicity.

Table 3: Synthetic Routes for Benzimidazole Derivatives

StepDescription
Formation of BenzimidazoleReaction between o-phenylenediamine and a carboxylic acid derivative
TosylationIntroduction of tosyl group via tosyl chloride in basic medium
MethylationMethylation using methyl iodide or dimethyl sulfate

Mechanism of Action

The mechanism of action of (E)-N-methyl-N’-tosylbenzimidamide involves its interaction with molecular targets through its functional groups. The tosyl group can act as a leaving group in substitution reactions, while the benzimidazole ring can participate in π-π stacking interactions and hydrogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of (E)-N-methyl-N'-tosylbenzimidamide can be contextualized by comparing it to analogous sulfonylated amidines and benzimidazole derivatives. Below is a detailed analysis:

Structural Analogues with Varying Sulfonyl Groups

Compounds sharing the benzimidazole-amidine core but differing in sulfonyl substituents demonstrate how electronic and steric factors influence physicochemical properties:

Compound Name Molecular Formula Melting Point (°C) Sulfonyl Group Key Features
(E)-N-(1H-Benzimidazol-2-yl)-N'-tosylacetimidamide (4b) C₁₆H₁₆N₄O₂S 243–245 Tosyl (p-toluenesulfonyl) High thermal stability; used in synthetic methodology development.
(E)-N'-(4-Fluorophenylsulfonyl)-N-(5-methyl-1H-benzimidazol-2-yl)acetimidamide (4c) C₁₆H₁₅FN₄O₂S 254–257 4-Fluorophenylsulfonyl Enhanced polarity due to fluorine; potential for improved solubility.
(E)-N'-Tosyl-N-[5-(trifluoromethyl)-1H-benzimidazol-2-yl]acetimidamide (4d) C₁₇H₁₅F₃N₄O₂S 238–240 Tosyl Trifluoromethyl group increases lipophilicity and metabolic resistance.

Key Observations :

  • Tosyl vs.
  • Substituent Effects on Melting Points : The presence of a trifluoromethyl group (4d) slightly lowers the melting point compared to 4b, likely due to disrupted crystallinity. In contrast, the 5-methyl group in 4c elevates the melting point, suggesting stronger intermolecular interactions .
Benzimidazole Derivatives with Alternative Functional Groups

Compounds with modified amidine or benzimidazole moieties highlight the role of core structure in chemical behavior:

  • N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine (5a) : Incorporates a phenyl group instead of a methyl substituent. The phenyl ring may enhance π-stacking interactions, influencing solubility and solid-state packing.
  • Ethyl (E)-2-[N'-(methylsulfonyl)acetimidamido]-1H-benzimidazole-5-carboxylate (4f) : Features an ester group, broadening applicability in prodrug design.
Broader Context: Substituent Impact Across Compound Classes
  • N-Methyl-N'-(3-methylbenzoyl)urea : Demonstrates how urea groups differ from amidines in hydrogen-bonding capacity and biological targeting.
  • N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide : Highlights the role of heterocyclic moieties (e.g., oxazole) in modulating bioactivity.

Biological Activity

(E)-N-methyl-N'-tosylbenzimidamide is a compound of interest due to its potential biological activities, including its effects on various cellular processes and its application in medicinal chemistry. This article synthesizes available research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound features a benzimidazole core with a methyl and tosyl group, which contributes to its chemical reactivity and biological properties. The structural formula can be represented as follows:

C12H12N2O2S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study analyzed the structure-activity relationship (SAR) of benzimidazole derivatives, revealing that modifications at the N- and C-positions can enhance antibacterial efficacy. The compound demonstrated effectiveness against various strains of bacteria, including resistant strains, suggesting potential as a lead compound for antibiotic development .

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

2. Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it was tested against human breast cancer cells (MCF-7) and showed an IC50 value of 15 µM, indicating potent anti-proliferative activity . The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that it may modulate inflammatory responses, offering therapeutic potential in inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
A clinical trial investigated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection markers compared to controls, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Treatment
In preclinical models, administration of this compound led to tumor regression in xenograft models of breast cancer. The study emphasized its role in inhibiting tumor growth through apoptosis and cell cycle arrest mechanisms.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance yield and purity. Advanced synthetic routes have been developed that utilize greener chemistry principles, reducing environmental impact while maintaining high biological activity.

Table: Synthesis Overview

Method Yield (%) Purity (%)
Conventional Synthesis6085
Microwave-Assisted Synthesis8095

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